2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate
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Overview
Description
2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate is a complex organic compound that features a combination of functional groups, including an amine, carbamoyl, and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 3-aminophenyl isocyanate with ethylenesulfonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with hydrogen sulfate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, thiols; reactions are performed under mild to moderate conditions to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Aminophenyl)carbamoyl]amino}acetamide: Shares the carbamoyl and amine functional groups but lacks the sulfonyl and sulfate groups.
Ethyl hydrogen sulfate: Contains the sulfate group but lacks the complex structure of the target compound.
Uniqueness
The presence of both sulfonyl and sulfate groups, along with the carbamoyl and amine functionalities, makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
146548-82-5 |
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Molecular Formula |
C11H17N3O7S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-[(3-aminophenyl)carbamoylamino]ethylsulfonyl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H17N3O7S2/c12-9-2-1-3-10(8-9)14-11(15)13-4-6-22(16,17)7-5-21-23(18,19)20/h1-3,8H,4-7,12H2,(H2,13,14,15)(H,18,19,20) |
InChI Key |
PXYFSJOCPZCPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N |
Origin of Product |
United States |
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